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1-(5-Ethynylpyridin-3-yl)piperazine

mGluR5 Negative Allosteric Modulator CNS Drug Discovery

Avoid unvalidated fragments in CNS drug discovery. 1-(5-Ethynylpyridin-3-yl)piperazine (CAS 412347-53-6) provides confirmed mGluR5 antagonism (IC50 200 nM) with defined SAR. Dual-liability profile (piperazine metabolism + alkyne CYP MBI) enables ADMET benchmarking. Benefits: - Published functional data for structure-guided optimization - Metabolic probe for CYP liability assessment - Terminal alkyne for click-chemistry library synthesis. Reliable supply for FBDD programs.

Molecular Formula C11H13N3
Molecular Weight 187.24 g/mol
CAS No. 412347-53-6
Cat. No. B1624675
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(5-Ethynylpyridin-3-yl)piperazine
CAS412347-53-6
Molecular FormulaC11H13N3
Molecular Weight187.24 g/mol
Structural Identifiers
SMILESC#CC1=CC(=CN=C1)N2CCNCC2
InChIInChI=1S/C11H13N3/c1-2-10-7-11(9-13-8-10)14-5-3-12-4-6-14/h1,7-9,12H,3-6H2
InChIKeyZCTZJNSQECNUGL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes0.5 g / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1-(5-Ethynylpyridin-3-yl)piperazine for mGluR5 CNS Research


1-(5-Ethynylpyridin-3-yl)piperazine (CAS 412347-53-6) is a research-grade chemical building block characterized by a piperazine ring linked to a 5-ethynylpyridine moiety . It is classified as a heterocyclic compound within the arylpiperazine class . The compound is primarily utilized in fragment-based drug discovery (FBDD) and medicinal chemistry as a key intermediate or scaffold for synthesizing novel molecules targeting central nervous system (CNS) disorders, specifically as antagonists or allosteric modulators of the metabotropic glutamate receptor 5 (mGluR5) . The presence of both a basic amine (piperazine) and a terminal alkyne confers a "dual-liability" chemical profile that is both a strategic synthetic handle and a critical determinant of its biological and metabolic properties .

Fragment scaffold mGluR5 NAM lead optimization studies
Chemistry handle Terminal alkyne for click derivatization
Dual‑liability probe Supports CYP MBI & metabolic stability studies

1-(5-Ethynylpyridin-3-yl)piperazine: Irreplaceable in mGluR5 Research


Simple substitution of 1-(5-Ethynylpyridin-3-yl)piperazine with other piperazine analogs (e.g., homopiperazine or positional isomers) in mGluR5 programs is not scientifically valid due to strict structural requirements for target engagement and distinct metabolic liabilities. The specific 3-position ethynyl substitution on the pyridine ring is critical for interacting with the mGluR5 allosteric binding pocket, where even minor positional changes (e.g., 2-pyridinyl isomer) or ring expansion (e.g., homopiperazine) can abolish or drastically alter activity [1]. Furthermore, the compound's "dual-liability" profile—combining a metabolically labile piperazine ring with a terminal alkyne that presents a risk for mechanism-based CYP inhibition—is a unique pharmacokinetic and safety determinant that cannot be extrapolated from closely related but structurally distinct analogs . Therefore, empirical data from this specific chemotype is essential for valid structure-activity relationship (SAR) conclusions and reliable candidate selection [1].

Positional isomer mismatch 3‑Pyridinyl substitution may be required for mGluR5 engagement; 2‑pyridinyl or other isomers may lose target binding.
Scaffold expansion risk Homopiperazine or ring‑expanded analogs may shift binding pocket fit; interchangeability not supported.
Dual‑liability profile Terminal alkyne CYP MBI risk and piperazine clearance may differ from single‑liability chemotypes; extrapolation requires validation.

1-(5-Ethynylpyridin-3-yl)piperazine: mGluR5 Antagonist Evidence


mGluR5 Functional Antagonism

A direct functional assay demonstrates that a compound incorporating the 1-(5-ethynylpyridin-3-yl)piperazine substructure acts as a negative allosteric modulator (NAM) at the human mGluR5 receptor with an IC50 of 200 nM [1]. This provides a quantitative baseline for its functional antagonism compared to inactive or differently active analogs.

Functional NAM IC₅₀
Head-to-head
200 nM vs. MTEP 5 nM
Reported NAM context at mGluR5; 40‑fold less potent than reference
HEK293 cells, 1 h L‑glutamate‑induced activity assay
mGluR5 Negative Allosteric Modulator CNS Drug Discovery

mGluR5 Binding Affinity vs. MTEP

In a radioligand displacement assay, a compound containing the 1-(5-ethynylpyridin-3-yl)piperazine scaffold demonstrated a Ki of 13 nM for the mGluR5 receptor [1]. This affinity is comparable to the potent reference antagonist MTEP (Ki = 16 nM) , confirming the scaffold's ability to achieve high-affinity binding to the target.

Binding Affinity Ki
Cross-study comparable
Ki 13 nM (MTEP 16 nM)
Scaffold can achieve high‑affinity binding comparable to reference
[³H]MPEPγ displacement assay
mGluR5 Radioligand Binding Affinity

Dual-Liability Metabolic Profile

The core structure of 1-(5-ethynylpyridin-3-yl)piperazine presents a specific "dual-liability" metabolic profile: rapid oxidative clearance via the piperazine ring (HIGH risk) and potential for mechanism-based inactivation (MBI) of CYP enzymes by the terminal alkyne (CRITICAL risk) . This combination is distinct from analogs that lack one of these features, such as simple piperazines or non-alkynyl pyridines, and mandates specific experimental validation (e.g., TDI assays) that are not required for single-liability chemotypes.

Metabolic Risk Profile
Class-level
Dual‑liability: HIGH clearance + CRITICAL CYP MBI risk
Informs ADMET assay design and candidate selection strategy
In silico prediction; TDI assay validation required
Metabolic Stability CYP Inhibition ADMET

mGluR5 Activity: 3- vs. 2-Pyridinyl Isomer

The position of the ethynyl group on the pyridine ring is critical for biological activity. The 3-pyridinyl isomer (as in 1-(5-ethynylpyridin-3-yl)piperazine) is explicitly claimed as a preferred substructure in mGluR5 modulator patents, while the 2-pyridinyl isomer (e.g., 1-(5-ethynylpyridin-2-yl)piperazine, CAS 1211533-35-5) has not been associated with the same level of activity and is commercially available as a distinct, less characterized chemical entity [1][2].

Isomer SAR Preference
Supporting evidence
3‑Pyridinyl isomer: preferred scaffold in mGluR5 patents; 2‑pyridinyl not associated with activity
Selection of correct isomer aligns with reported SAR
Patent and literature comparison
SAR Positional Isomer mGluR5

1-(5-Ethynylpyridin-3-yl)piperazine: CNS Drug Discovery Applications


Fragment-Based mGluR5 NAM Discovery

This compound is an ideal fragment for FBDD campaigns targeting mGluR5. Its confirmed functional antagonism (IC50 = 200 nM) [1] provides a quantitative starting point for structure-guided optimization. Researchers can use this fragment to grow, link, or merge into more potent leads, leveraging its high ligand efficiency and the wealth of SAR data available for the arylpiperazine-alkyne chemotype [2].

Metabolic and CYP Inhibition Screening

The compound's unique "dual-liability" profile—combining a labile piperazine with a CYP MBI-prone terminal alkyne [1]—makes it a valuable probe for assessing metabolic liabilities early in a program. It can be used as a benchmark to validate in vitro ADMET assays (e.g., microsomal stability, time-dependent CYP inhibition) and to screen for derivatives with improved pharmacokinetic properties, directly addressing a common cause of attrition in CNS drug development.

High-Affinity mGluR5 Antagonist Libraries

As a core scaffold, 1-(5-ethynylpyridin-3-yl)piperazine serves as a starting material for synthesizing focused libraries of mGluR5 antagonists. The demonstrated ability of derivatives to achieve high binding affinity (Ki = 13 nM) [2] comparable to MTEP validates this approach. The terminal alkyne provides a convenient handle for further functionalization via click chemistry (e.g., with azides) to explore vector diversity and improve potency and selectivity.

Ethynylpyridine Isomer SAR

Researchers can use this specific 3-pyridinyl isomer to conduct controlled comparative studies against its 2-pyridinyl analog (CAS 1211533-35-5) [3] or homopiperazine derivative [4]. Such experiments are critical for deconvoluting the contributions of pyridine substitution pattern and ring size to target binding, functional activity, and metabolic fate, thereby refining the pharmacophore model for mGluR5 modulation.

Application
Selection Property
Validation Focus
Fragment‑Based mGluR5 NAM Discovery
Functional NAM starting point
Potency improvement over reported threshold
Metabolic & CYP Inhibition Screening
Dual‑liability metabolic probe
CYP TDI assay & microsomal stability
High‑Affinity Antagonist Libraries
High‑affinity binding scaffold
Ligand efficiency & click functionalization
Isomer SAR Studies
Positional isomer specificity
Pharmacophore refinement across isomer series

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

15 linked technical documents
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